

An In-depth Technical Guide to Ethyl 6,8-dichlorooctanoate

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Compound of Interest

Compound Name: Ethyl 2,4-dichlorooctanoate

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This technical guide provides a comprehensive overview of Ethyl 6,8-dichlorooctanoate, a key organic intermediate. It includes detailed information on its chemical identity, physical and chemical properties, synthesis protocols, and its primary applications in the pharmaceutical and agrochemical industries.

Chemical Identity

Identifier	Value	
IUPAC Name	ethyl 6,8-dichlorooctanoate[1]	
CAS Number	1070-64-0[1]	
Molecular Formula	C10H18Cl2O2[1]	
Molecular Weight	241.15 g/mol [1]	
SMILES	CCOC(=O)CCCC(CCCI)CI[1]	
InChl	InChI=1S/C10H18Cl2O2/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9H,2-8H2,1H3[1]	

Physical and Chemical Properties



A summary of the key physical and chemical properties of Ethyl 6,8-dichlorooctanoate is presented below.

Property	Value	Reference
Appearance	Colourless to Pale Yellow Oil/Gold Liquid	[2][3][4]
Boiling Point	109 °C at 0.7 Torr; 288.5 °C at 760 mmHg	[2][5]
Density	1.107 g/mL at 25 °C	[2][5][6]
Refractive Index	n20/D 1.462	[5][6]
Solubility	Soluble in many organic solvents	[7]
Purity	Typically ≥95% to ≥99%	[2][8][9]

Applications in Synthesis

Ethyl 6,8-dichlorooctanoate is a crucial intermediate in the synthesis of various commercially important compounds.

- Lipoic Acid Synthesis: Its most significant application is as a precursor in the synthesis of alpha-lipoic acid, a potent antioxidant used in the management of diabetic neuropathy and other health conditions.[10][11][12] The two chlorine atoms on the octanoate chain provide the necessary reactivity for the cyclization step that forms the dithiolane ring of lipoic acid. [12]
- Agrochemicals: The chlorinated ester structure of Ethyl 6,8-dichlorooctanoate makes it a versatile building block for the development of new pesticides and herbicides.[12]
- Bioactive Compounds: It serves as a key precursor in the synthesis of other bioactive molecules, including derivatives of 6-selenolipoic acid and α-lipoic acid with potential anticancer properties.[7]



Experimental Protocols: Synthesis of Ethyl 6,8-dichlorooctanoate

Several methods for the synthesis of Ethyl 6,8-dichlorooctanoate have been reported, primarily involving the chlorination of Ethyl 6-hydroxy-8-chlorooctanoate. Below are detailed protocols based on published literature and patents.

Method 1: Chlorination using Bis(trichloromethyl)carbonate[10][13][14]

This method utilizes bis(trichloromethyl)carbonate (triphosgene) as the chlorinating agent.

- Reaction Setup: A 250 mL three-necked flask is equipped with a thermometer, a reflux condenser, and a mechanical stirrer.
- Procedure:
 - Dissolve 44.5 g (200 mmol) of Ethyl 6-hydroxy-8-chlorooctanoate in 17.5 g (240 mmol) of N,N-dimethylformamide (DMF) in the flask.
 - Cool the mixture in an ice-water bath with stirring.
 - Slowly add a solution of 20.2 g (68 mmol) of bis(trichloromethyl)carbonate dissolved in 40 g of toluene dropwise.
 - After the addition is complete, slowly raise the temperature to 50-55 °C and maintain it for 8 hours.
 - Cool the reaction mixture to below 30 °C and neutralize it with an alkaline solution.
 - The solvent is removed by evaporation under normal pressure.
 - The final product is obtained by vacuum distillation, collecting the fraction at 172-176 °C under a vacuum of 5 mmHg.
- Yield and Purity: This method can achieve a molar yield of 90.6% with a purity of 98.1%.[10]
 [13]



Method 2: Chlorination using Thionyl Chloride[11]

This protocol employs thionyl chloride as the chlorinating agent.

- Reaction Setup: A flask equipped with a stirrer and a gas absorption system.
- Procedure:
 - Add 85 ml of thionyl chloride to the flask.
 - With stirring, slowly add 77 g of the starting material (compound 5 from the reference, which is a hydroxy ester) dropwise over approximately 2 hours. The gas generated during the addition should be absorbed by an alkali solution.
 - After the addition is complete, heat the mixture to 80 °C and reflux for 2 hours.
 - The product is then obtained by distillation.
- Yield: The molar yield for this process is reported to be 87%.[11]

Synthetic Pathway Visualization

The following diagram illustrates the key synthetic step for producing Ethyl 6,8-dichlorooctanoate and its subsequent use in the synthesis of Lipoic Acid.



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Synthetic route to Ethyl 6,8-dichlorooctanoate and its conversion to Alpha-Lipoic Acid.



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